molecular formula C7H7ClS B7992834 2-Chloro-3-(2-thienyl)-1-propene

2-Chloro-3-(2-thienyl)-1-propene

Cat. No.: B7992834
M. Wt: 158.65 g/mol
InChI Key: ORDVFDIJLPZXRY-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-thienyl)-1-propene is an organic compound that features a chloro-substituted propene chain attached to a thienyl group The thienyl group is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-thienyl)-1-propene typically involves the reaction of 2-thiophenecarboxaldehyde with a suitable chlorinating agent. One common method is the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-thienyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of 2-thienyl-substituted amines or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-Chloro-3-(2-thienyl)propane.

Scientific Research Applications

2-Chloro-3-(2-thienyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-thienyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thienyl group can enhance the compound’s ability to interact with biological macromolecules, while the chloro group can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(2-furyl)-1-propene: Similar structure but with a furan ring instead of a thienyl ring.

    2-Chloro-3-(2-pyridyl)-1-propene: Contains a pyridyl ring, which imparts different electronic properties.

Uniqueness

2-Chloro-3-(2-thienyl)-1-propene is unique due to the presence of the thienyl group, which provides distinct electronic and steric properties compared to other heterocyclic rings

Properties

IUPAC Name

2-(2-chloroprop-2-enyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-6(8)5-7-3-2-4-9-7/h2-4H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDVFDIJLPZXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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